2,4-dibromo-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIBROMO-6-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound that features a combination of brominated phenyl groups and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE typically involves multiple steps, starting with the bromination of a phenyl precursor The brominated intermediate is then subjected to a formylation reaction to introduce the formamido group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce the formamido group.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a scaffold for drug development.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with molecular targets through various pathways. The brominated phenyl groups and the pyridine moiety can participate in binding interactions with proteins or nucleic acids, potentially modulating their activity. The formamido group may also play a role in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenol
- 2,4-Dibromo-6-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl acetate
Uniqueness
2,4-DIBROMO-6-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is unique due to the presence of the 3-methylbenzoate ester group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C21H15Br2N3O3 |
---|---|
Molecular Weight |
517.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C21H15Br2N3O3/c1-13-3-2-4-15(9-13)21(28)29-19-16(10-17(22)11-18(19)23)12-25-26-20(27)14-5-7-24-8-6-14/h2-12H,1H3,(H,26,27)/b25-12+ |
InChI Key |
NDKUZCNDYMAKSS-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.